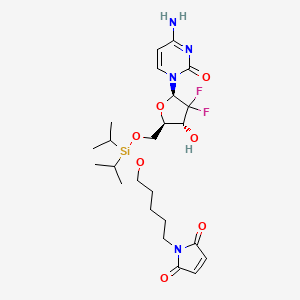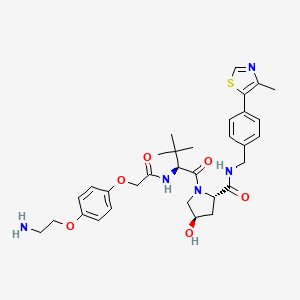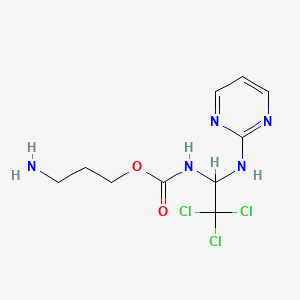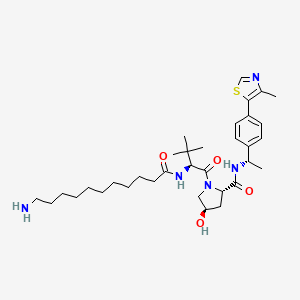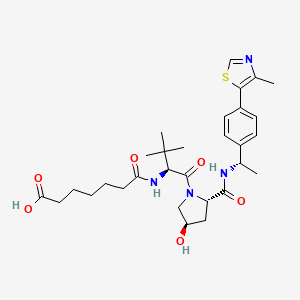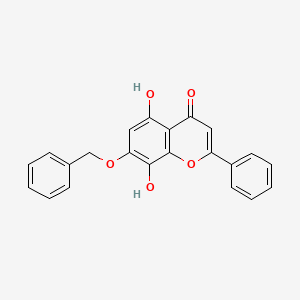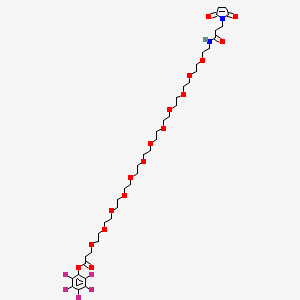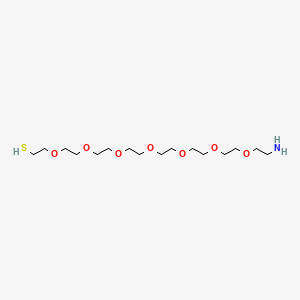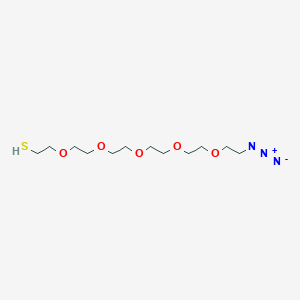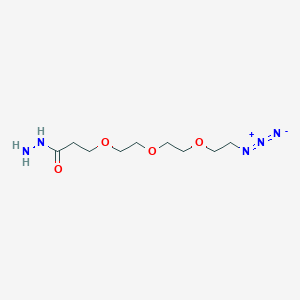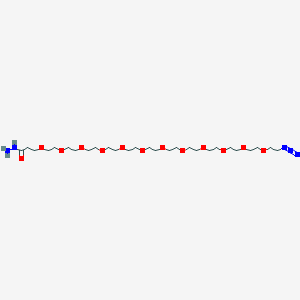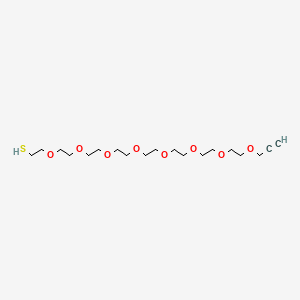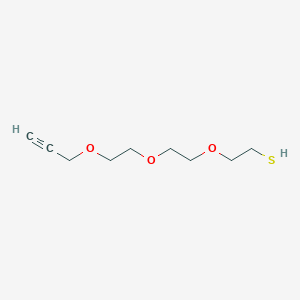
Propargyl-PEG3-SH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG3-SH is a compound that serves as a polyethylene glycol (PEG)-based linker for proteolysis-targeting chimeras (PROTACs). It plays a crucial role in forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This compound contains a propargyl group and a thiol group, making it highly versatile for various chemical reactions, particularly in click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG3-SH typically involves the modification of commercially available polyethylene glycol (PEG) derivatives. One common method includes the nucleophilic substitution of the hydroxyl group in propargyl alcohols to introduce the propargyl moiety . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified through techniques such as chromatography and crystallization to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG3-SH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules.
Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.
Electrophiles: React with the thiol group in nucleophilic substitution reactions.
Solvents: Common solvents include DMF and dichloromethane (DCM).
Major Products Formed
Triazole Derivatives: Formed from CuAAC reactions.
Thioether Compounds: Resulting from nucleophilic substitution reactions involving the thiol group.
Scientific Research Applications
Propargyl-PEG3-SH has a wide range of applications in scientific research, including:
Mechanism of Action
Propargyl-PEG3-SH exerts its effects through the formation of PROTAC molecules. These molecules consist of two ligands linked by this compound: one ligand targets an E3 ubiquitin ligase, and the other targets a specific protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG3-acid: Contains a carboxylic acid group instead of a thiol group.
Propargyl-PEG4-acid: Similar structure but with an additional ethylene glycol unit.
Propargyl-N-hydroxysuccinimidyl ester: Contains an ester group for bioconjugation.
Uniqueness
Propargyl-PEG3-SH is unique due to its combination of a propargyl group and a thiol group, which provides versatility in chemical reactions and applications. Its role as a linker in PROTACs makes it particularly valuable for targeted protein degradation, a feature not commonly found in other similar compounds .
Properties
IUPAC Name |
2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3S/c1-2-3-10-4-5-11-6-7-12-8-9-13/h1,13H,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLQMMQFEBUDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
